7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one is a chemical compound known for its unique structure and properties It belongs to the class of phenoxaphosphine compounds, which are characterized by the presence of a phosphorus atom within a heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of a precursor compound, followed by hydroxylation and methylation steps. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10H-Phenoxaphosphine, 7-bromo-10-hydroxy-2-methyl-, 10-oxide: This compound shares a similar structure but differs in its oxidation state.
Other Phenoxaphosphine Derivatives: Various derivatives with different substituents on the phenoxaphosphine ring.
Uniqueness
7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its bromine, hydroxyl, and methyl groups contribute to its distinct reactivity and properties.
Eigenschaften
CAS-Nummer |
89869-18-1 |
---|---|
Molekularformel |
C13H10BrO3P |
Molekulargewicht |
325.09 g/mol |
IUPAC-Name |
7-bromo-10-hydroxy-2-methylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C13H10BrO3P/c1-8-2-4-10-13(6-8)18(15,16)12-5-3-9(14)7-11(12)17-10/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
ADQMKZKFAYSIJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(P2(=O)O)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.